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Compound of Interest

Compound Name: C14H12Br3NO

Cat. No.: B12637639 Get Quote

In the quest for novel therapeutic agents, marine organisms have emerged as a prolific source

of structurally diverse and biologically active compounds. Among these, brominated alkaloids,

particularly those derived from tyrosine and indole, have garnered significant attention for their

potent cytotoxic activities against a range of cancer cell lines. This guide provides a

comparative overview of the cytotoxicity of several notable brominated marine natural products,

including psammaplins and aplysinopsins, offering insights into their mechanisms of action and

therapeutic potential.

Quantitative Cytotoxicity Data
The cytotoxic potential of these compounds is typically quantified by their half-maximal

inhibitory concentration (IC50), which represents the concentration of a compound required to

inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for

selected brominated marine alkaloids against various human cancer cell lines.
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Compound
Name

Chemical
Class

Target Cell
Line

IC50 (µM) Reference

Psammaplin A
Bromotyrosine

Derivative

A549 (Lung

Carcinoma)
7.5 [1]

MCF7 (Breast

Cancer)
1.27 [1]

HCT116 (Colon

Carcinoma)
1.62 [1]

RAW 264.7

(Macrophage)

Varies (Dose-

dependent)
[2][3]

Aplysinopsin Indole Alkaloid
L-1210 (Murine

Leukemia)
2.3 µg/mL [4]

KB (Human

Epidermoid

Carcinoma)

3.5 µg/mL [4]

Methylaplysinops

in
Indole Alkaloid

L-1210 (Murine

Leukemia)
3.5 µg/mL [4][5]

KB (Human

Epidermoid

Carcinoma)

6.7 µg/mL [4][5]

6-

Bromoaplysinops

in

Indole Alkaloid

D6 clone

(Plasmodium

falciparum)

0.34 µg/mL [4]

Purpurealidin I

Analog (36)

Bromotyrosine

Derivative

A-375 (Malignant

Melanoma)
CC50 < 15 [6]

Clavatadine C

Analog (18)

Spirocyclic

Bromotyrosine

A-375 (Malignant

Melanoma)
CC50 0.4 ± 0.3 [7][8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/psammaplin-a.html
https://www.medchemexpress.com/psammaplin-a.html
https://www.medchemexpress.com/psammaplin-a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC524492/
https://www.researchgate.net/publication/8258063_Cytotoxicity_of_psammaplin_A_from_a_two-sponge_association_may_correlate_with_the_inhibition_of_DNA_replication
https://www.mdpi.com/1660-3397/7/2/166
https://www.mdpi.com/1660-3397/7/2/166
https://www.mdpi.com/1660-3397/7/2/166
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223755/
https://www.mdpi.com/1660-3397/7/2/166
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223755/
https://www.mdpi.com/1660-3397/7/2/166
https://pmc.ncbi.nlm.nih.gov/articles/PMC6316490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8305101/
https://helda.helsinki.fi/bitstreams/d06d6044-58c2-494c-b7e9-ffebdc78f7c9/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12637639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanisms of Cytotoxicity
The cytotoxic effects of these brominated alkaloids are mediated through various mechanisms,

primarily involving the induction of apoptosis (programmed cell death) and the inhibition of

critical cellular processes.

Psammaplin A: This compound has been shown to induce cytotoxicity by inhibiting DNA

replication.[2][3] Specifically, it targets DNA polymerase α-primase, a key enzyme in this

process.[2][3] Psammaplin A is also a known inhibitor of histone deacetylases (HDACs), DNA

methyltransferases, and aminopeptidase N, which are all crucial for cancer cell survival and

proliferation.[1][9]

Aplysinopsin and its Analogs: These indole alkaloids have demonstrated the ability to induce

apoptosis in cancer cells.[5][10] Their mechanism involves the suppression of the anti-apoptotic

protein Bcl-2 and the simultaneous upregulation of pro-apoptotic proteins such as p53, Bax,

and Caspase-3.[5][10] This cascade of events ultimately leads to the activation of caspases

and the execution of the apoptotic program.

The following diagram illustrates a generalized apoptotic signaling pathway initiated by

compounds like aplysinopsin analogs.
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Caption: Generalized Apoptotic Pathway.

Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer

agents. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay Protocol:
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing various concentrations of the test compound. A control group with no compound is

also included.

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the

compound to exert its effect.

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4

hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple

formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol)

is added to each well to dissolve the formazan crystals, resulting in a colored solution.

Absorbance Measurement: The absorbance of the solution in each well is measured using a

microplate reader at a specific wavelength (typically between 500 and 600 nm).

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value is then determined by plotting the cell viability against the compound

concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow of a cytotoxicity experiment.
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Caption: Cytotoxicity Experiment Workflow.
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Conclusion
Brominated marine alkaloids represent a promising class of compounds for the development of

novel anticancer therapies. Their potent cytotoxic effects, coupled with diverse mechanisms of

action, make them attractive candidates for further preclinical and clinical investigation. The

data and protocols presented in this guide offer a valuable resource for researchers in the field

of drug discovery and development. Further studies are warranted to fully elucidate their

therapeutic potential and to optimize their efficacy and safety profiles.
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[https://www.benchchem.com/product/b12637639#cytotoxicity-comparison-of-c14h12br3no-
and-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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